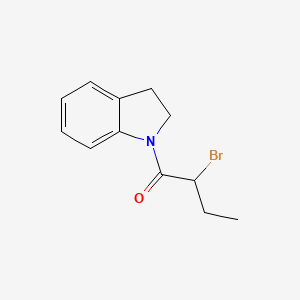

1-(2-Bromobutanoyl)indoline

Description

1-(2-Bromobutanoyl)indoline is a brominated indoline derivative characterized by a butanoyl side chain substituted with a bromine atom at the β-position. This compound belongs to a broader class of indoline-based molecules, which are widely studied for their diverse pharmacological and chemical properties. Indoline derivatives often serve as scaffolds in drug discovery due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)indoline can be synthesized through a multi-step process involving the following key steps:

Hydrogenation of Indole: Indole is subjected to low-temperature, low-pressure liquid-phase hydrogenation in the presence of a metal catalyst to obtain indoline.

Acetylation: Indoline is then reacted with an acetylation reagent to produce N-acetylindoline.

Bromination: N-acetylindoline undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline.

Deacetylation: N-acetyl-5-bromoindoline is deacetylated under acidic conditions to obtain 5-bromoindoline.

Final Step: 5-bromoindoline is subjected to oxidative dehydrogenation to prepare the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including hydrogenation, acetylation, bromination, and deacetylation, as described above.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobutanoyl)indoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobutanoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the indoline ring system.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the indoline ring, such as indole-2-carboxylic acid.

Reduction Products: Reduced forms of the indoline ring, such as indoline-2-carboxylic acid.

Scientific Research Applications

1-(2-Bromobutanoyl)indoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromobutanoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1-(2-bromobutanoyl)indoline, highlighting differences in substituents and molecular properties:

Key Observations:

- Steric and Electronic Effects: Bromine substitution at the β-position (as in this compound) introduces moderate steric hindrance compared to bulkier groups like benzylsulfonyl (BSI) . The electron-withdrawing nature of bromine may enhance reactivity in cross-coupling reactions.

- Biological Activity: Sulfonyl-substituted derivatives (e.g., BSI) exhibit significant biological activity, such as histone deacetylase inhibition and anti-metastatic effects, whereas brominated butanoyl derivatives are primarily explored as synthetic intermediates .

Reactivity Trends :

Insights :

- Sulfonyl and piperazinyl groups enhance target engagement (e.g., HDACs, α₁-adrenoceptors), whereas bromine may optimize pharmacokinetic properties .

Physicochemical Properties

| Property | This compound | 1-(Benzylsulfonyl)indoline | 5-O-Methylsulfonylindoline |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.2 | 2.5 |

| Solubility (aq., µg/mL) | ~50 (DMSO) | ~20 (DMSO) | ~100 (PBS) |

| Thermal Stability (°C) | Decomposes >200 | Stable up to 180 | Stable up to 150 |

Notes:

- Sulfonyl groups reduce aqueous solubility but improve thermal stability .

Biological Activity

1-(2-Bromobutanoyl)indoline is a synthetic organic compound characterized by the molecular formula and a molecular weight of 268.16 g/mol. This compound belongs to the indoline class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemical research.

This compound exhibits its biological effects primarily through interactions with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Interactions : It significantly interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways.

- Receptor Modulation : The compound has been shown to bind to specific receptor proteins, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Regulation : It can alter the expression of genes involved in critical cellular processes such as proliferation, apoptosis, and differentiation by interacting with transcription factors.

Cellular Effects

The impact of this compound on cellular functions includes:

- Cell Signaling Pathways : The compound modulates key signaling molecules like kinases and phosphatases, which are vital for cellular responses to external stimuli.

- Subcellular Localization : Its localization within cellular compartments (nucleus, cytoplasm, mitochondria) is crucial for its biological activity, affecting its interactions with other biomolecules.

The biochemical properties of this compound highlight its potential therapeutic applications:

- Protective Effects : Certain indoline derivatives have demonstrated protective effects against neuronal damage and inflammation, suggesting possible neuroprotective roles.

- Chemical Reactivity : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or alcohols.

- Oxidation Products : Oxidation can yield indole derivatives that may possess distinct biological activities.

Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry : It is utilized as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology : The compound is studied for its interactions with biological targets, providing insights into the biological roles of indoline derivatives.

- Medicine : It is investigated for potential therapeutic properties, particularly in drug development aimed at treating neurological disorders or inflammatory conditions.

Case Studies

Recent studies have explored the biological activity of indoline derivatives:

- A study demonstrated that certain indoline compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could be further investigated for similar effects.

- Another research highlighted the neuroprotective effects of indoline derivatives against oxidative stress-induced neuronal damage, indicating a promising avenue for therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.